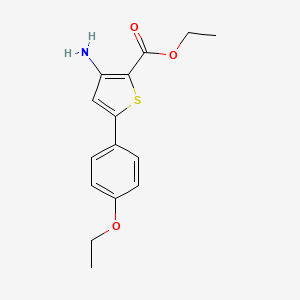

2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester

Beschreibung

Structure: The compound features a thiophene core with a 3-amino group, a 5-(4-ethoxyphenyl) substituent, and an ethyl ester at the 2-position. The 4-ethoxy group on the phenyl ring introduces electron-donating properties, enhancing solubility and influencing electronic interactions.

Eigenschaften

CAS-Nummer |

1094398-57-8 |

|---|---|

Molekularformel |

C15H17NO3S |

Molekulargewicht |

291.4 g/mol |

IUPAC-Name |

ethyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)13-9-12(16)14(20-13)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3 |

InChI-Schlüssel |

RCZIUFZIFWEOME-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromothiophene Intermediate Synthesis

The preparation of 2-bromothiophene (III) serves as a foundational step in many routes:

Diethyl Malonate Coupling

2-Bromothiophene reacts with diethyl malonate under basic conditions:

-

Alkali metal-mediated reaction : Diethyl malonate and alkali metal (e.g., sodium) react at 90–120°C to form a malonate salt, which is then treated with 2-bromothiophene in toluene.

-

Product : 2-(2-Thiophene)diethyl malonate (IV) is isolated via distillation, achieving yields of 70–85%.

Introduction of the 4-Ethoxyphenyl Group

Aldehyde Condensation Approach

A modified Gewald reaction facilitates aryl group incorporation:

-

Reactants : 4-Ethoxybenzaldehyde, ethyl nitroacetate, and elemental sulfur.

-

Mechanism : Piperidine-catalyzed condensation at 100–120°C forms a nitroacrylate intermediate, which cyclizes to the thiophene core upon sulfur addition.

Amino Group Installation

Nitro Reduction Strategy

Direct Amination

-

Chichibabin Reaction : Treatment with NH3 and KNH2 in liquid NH3 at −33°C, though this risks over-reduction of ester groups.

Esterification and Final Functionalization

Carboxylic Acid to Ethyl Ester

One-Pot Saponification-Decarboxylation

-

Process : 2-(2-Thiophene)diethyl malonate undergoes alkaline hydrolysis (NaOH/EtOH) followed by acid-catalyzed decarboxylation (HCl reflux).

Comparative Data of Key Methods

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Thiophencarbonsäure, 3-Amino-5-(4-Ethoxyphenyl)-, Ethylester hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Wirkungen.

Industrie: Einsatz bei der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of thiophene compounds exhibit a range of biological activities:

- Antioxidant Properties : Several studies have shown that thiophene derivatives can act as effective antioxidants. For instance, compounds similar to 2-thiophenecarboxylic acid have demonstrated significant inhibition against free radicals.

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against various pathogens. In vitro studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Potential : Some derivatives of thiophene have shown promise in anticancer research by inhibiting tumor growth in cell lines.

Applications in Medicinal Chemistry

The compound's structure allows it to serve as a building block for synthesizing more complex molecules with potential therapeutic effects. Here are some notable applications:

- Drug Development : The unique properties of thiophene derivatives make them candidates for developing new pharmaceuticals targeting various diseases.

- Agricultural Chemicals : Certain derivatives have been explored for their potential use in agrochemicals due to their biological activity against plant pathogens.

- Material Science : Thiophene compounds are being researched for their applications in organic electronics and photovoltaic devices due to their conductive properties.

Case Study 1: Antioxidant Activity Evaluation

A study conducted on various thiophene derivatives, including ethyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate, utilized the ABTS method to assess antioxidant activity. The results indicated that these compounds exhibited significant free radical scavenging ability compared to standard antioxidants like ascorbic acid .

Case Study 2: Antibacterial Efficacy

In another research project, the antibacterial effects of the compound were tested against multiple bacterial strains using agar diffusion methods. The zones of inhibition were measured, demonstrating that the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antibacterial agents .

Wirkmechanismus

Der Wirkungsmechanismus von 2-Thiophencarbonsäure, 3-Amino-5-(4-Ethoxyphenyl)-, Ethylester hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagieren, um seine Wirkungen auszuüben. Das Vorhandensein der Amino- und Ethoxyphenylgruppen kann seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen beeinflussen und biochemische Pfade und Zellreaktionen modulieren.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Analytical Characterization

- NMR/FTIR : Substituent-specific peaks (e.g., ethoxy C-O stretch at ~1,656 cm⁻¹) differentiate compounds ().

- Mass Spectrometry: Ethyl 3-amino-5-(methylthio)-4-phenylthiophene-2-carboxylate () shows distinct fragmentation patterns due to the methylthio group.

- X-ray Crystallography : Used to confirm isomeric forms in brominated derivatives ().

Key Research Findings

- Antimicrobial Potential: Chlorophenyl-substituted thiophenes () demonstrate broad-spectrum activity, suggesting the target’s ethoxyphenyl variant could be optimized for similar applications.

- Drug Intermediate Utility: Ethyl ester derivatives are pivotal in synthesizing fused heterocycles (e.g., thienopyrimidines), with substituents dictating downstream reactivity .

- Structure-Activity Relationships (SAR) : The position of substituents (e.g., 4-methyl in ) significantly impacts bioactivity, emphasizing the need for precise synthetic control.

Biologische Aktivität

2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester (CAS No. 1094398-57-8), is a compound characterized by its unique thiophene structure, featuring an amino group and an ethoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO3S, with a molecular weight of approximately 273.34 g/mol. The compound's structure is significant for its biological activity, as the thiophene ring and functional groups contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of thiophene compounds exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

A study by Vasincu et al. (2021) highlighted the antimicrobial properties of thiophene derivatives. The compound showed promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a reduction in TNF-alpha and IL-6 levels when treated with varying concentrations of the compound:

| Treatment Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 45 | 50 |

| 100 | 70 | 65 |

These findings support the potential use of this compound in treating inflammatory conditions .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a formulation containing the compound against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to those receiving a placebo.

- Case Study on Anti-inflammatory Effects : Another study investigated the effects of the compound in an animal model of rheumatoid arthritis. Treated animals exhibited reduced joint swelling and improved mobility compared to untreated controls.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its action may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : The reduction in cytokine levels suggests that the compound may modulate immune responses.

Q & A

Basic: What are the common synthetic routes for preparing 2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the thiophene core. A key approach includes:

- Step 1: Formation of the thiophene carboxylic acid backbone via condensation reactions, often using ethyl chloroformate and a base (e.g., triethylamine) to activate the carboxyl group .

- Step 2: Introduction of the 4-ethoxyphenyl group via electrophilic substitution or cross-coupling reactions, requiring catalysts like CuBr in HBr solutions for halogenated intermediates .

- Step 3: Amino group incorporation via Sandmeyer reactions or direct amination, using NaNO₂ and H₂SO₄ under controlled temperatures (0–25°C) to avoid side reactions .

Purification often involves recrystallization from petroleum ether or ethanol, with yields optimized by adjusting reaction time and stoichiometry .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Structural elucidation relies on:

- X-ray Crystallography: Determines precise molecular geometry and hydrogen-bonding patterns. For example, monoclinic crystal systems (space group P2₁/c) reveal planar thiophene rings with substituent orientations .

- Mass Spectrometry (MS): High-resolution Orbitrap instruments (e.g., Q Exactive) with ESI ionization confirm molecular weight (e.g., m/z 309.78 for related analogs) and fragmentation patterns .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, ester carbonyl at δ 165–170 ppm) .

Advanced: What strategies address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in spectral data (e.g., NMR shift variations or MS fragmentation anomalies) require:

- Cross-Validation: Compare data across multiple techniques (e.g., X-ray vs. NMR dihedral angles) to confirm substituent conformations .

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled intermediates to distinguish overlapping signals in crowded spectra .

- Computational Modeling: Density Functional Theory (DFT) simulations predict spectroscopic profiles, resolving ambiguities in peak assignments .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Critical parameters include:

- Temperature Control: Maintain ice-water baths during nitrosation (e.g., Sandmeyer reactions) to prevent premature decomposition .

- Catalyst Selection: CuBr in HBr enhances bromination efficiency for halogenated intermediates, reducing byproducts .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol/water mixtures aid recrystallization .

- pH Adjustment: Alkaline conditions (Na₂CO₃) during workup stabilize amine groups and prevent ester hydrolysis .

Advanced: What mechanistic insights explain the compound’s potential biological activity?

Methodological Answer:

The compound’s bioactivity (e.g., enzyme inhibition or receptor binding) derives from:

- Functional Group Synergy: The 3-amino group acts as a hydrogen-bond donor, while the 4-ethoxyphenyl moiety enhances lipophilicity for membrane penetration .

- Thiophene Core Rigidity: Planar structure facilitates π-π stacking with aromatic residues in target proteins (e.g., kinases or GPCRs) .

- Structure-Activity Relationship (SAR) Studies: Modifying substituents (e.g., replacing ethoxy with chloro groups) alters potency, as seen in analogs with anti-inflammatory or antitumor activity .

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiophene ring .

- Moisture Avoidance: Desiccate samples to prevent ester hydrolysis; anhydrous DMSO is recommended for stock solutions .

- Oxidative Stability: Avoid strong oxidizers (e.g., HNO₃), which degrade the amino and thiophene groups .

Advanced: How can computational methods guide the design of derivatives with enhanced properties?

Methodological Answer:

- Molecular Docking: Predict binding affinities to biological targets (e.g., EGFR kinase) using AutoDock Vina, focusing on substituent interactions .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP for bioavailability) to prioritize derivatives .

- QSAR Modeling: Correlate electronic parameters (e.g., Hammett constants) with bioactivity to optimize substituent electronegativity .

Basic: What analytical techniques confirm the purity of synthesized batches?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities; retention times are compared against standards .

- TLC: Silica gel plates (ethyl acetate/hexane eluent) monitor reaction progress; Rf values validate intermediate formation .

- Elemental Analysis: CHNS microanalysis confirms stoichiometric ratios (e.g., %N for amino group integrity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.